2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, 3-fluoro-5-hydroxybenzene, undergoes nitration to introduce a nitro group.
Reduction and Carboxylation: The nitro group is then reduced to an amine, which is subsequently carboxylated to introduce the carboxylic acid group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyridines, ketones, and coupled aromatic compounds .
Scientific Research Applications
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a hydroxyphenyl group.
2-Chloro-5-hydroxymethylpyridine: Contains a hydroxymethyl group instead of a hydroxyphenyl group.
Uniqueness
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a fluoro and a hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-11-4-9(12(17)18)10(5-15-11)6-1-7(14)3-8(16)2-6/h1-5,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBKNYAZDLSANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687245 |
Source
|
Record name | 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-03-1 |
Source
|
Record name | 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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